Cyclohexyl(dimethyl)sulfanium iodide
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Overview
Description
Cyclohexyl(dimethyl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with cyclohexyl iodide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
(CH3)2S+C6H11I→(CH3)2S+C6H11I−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethyl sulfide and cyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Cyclohexyl(dimethyl)sulfanium chloride, bromide, or hydroxide.
Oxidation: Cyclohexyl(dimethyl)sulfoxide or cyclohexyl(dimethyl)sulfone.
Reduction: Dimethyl sulfide and cyclohexane.
Scientific Research Applications
Cyclohexyl(dimethyl)sulfanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-sulfur bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including asymmetric synthesis.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexyl(dimethyl)sulfanium iodide involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the generation of reactive intermediates, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Cyclohexyl(dimethyl)sulfanium iodide can be compared with other sulfonium salts such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups instead of a cyclohexyl group.
Dimethylsulfonium methylide: A ylide with a negatively charged carbon atom adjacent to the positively charged sulfur atom.
Cyclohexyl(methyl)sulfonium iodide: Similar but with one methyl group replaced by a cyclohexyl group.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonium salts
Properties
CAS No. |
23022-78-8 |
---|---|
Molecular Formula |
C8H17IS |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C8H17S.HI/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KLVXYIOOGVZGPV-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C1CCCCC1.[I-] |
Origin of Product |
United States |
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